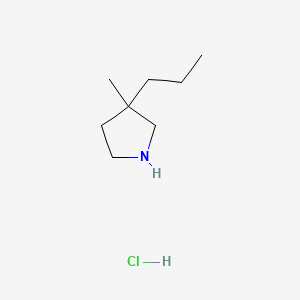
3-Methyl-3-propylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-propylpyrrolidine hydrochloride is an organic compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with appropriate alkyl halides under basic conditions. One common method is the reaction of pyrrolidine with 3-bromopropane and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3-propylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.
Major Products:
Oxidation: N-oxides of 3-Methyl-3-propylpyrrolidine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the halogenated compound used.
Applications De Recherche Scientifique
3-Methyl-3-propylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound with a simpler structure.
3-Methylpyrrolidine: Lacks the propyl group, resulting in different biological activities.
3-Propylpyrrolidine: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 3-Methyl-3-propylpyrrolidine hydrochloride is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These modifications enhance its biological activity and make it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C8H18ClN |
|---|---|
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
3-methyl-3-propylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-4-8(2)5-6-9-7-8;/h9H,3-7H2,1-2H3;1H |
Clé InChI |
AAWGCMGXDPGXQV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCNC1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


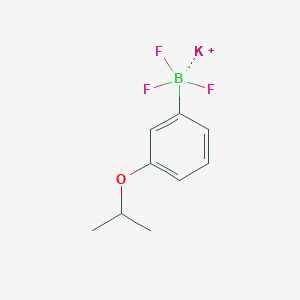
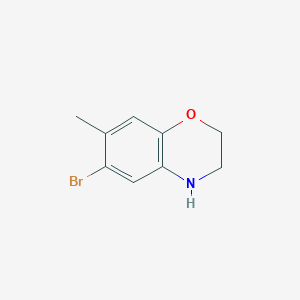
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
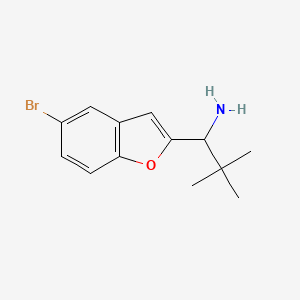
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
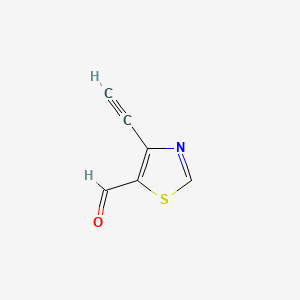

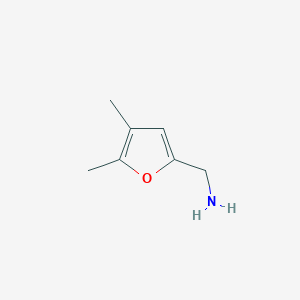
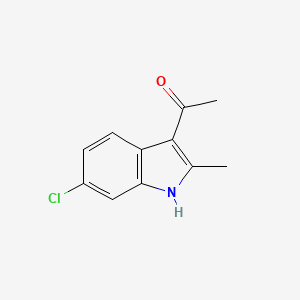

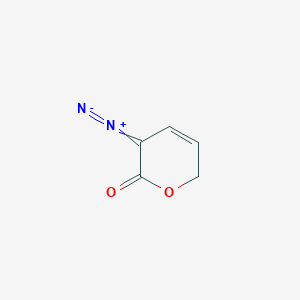
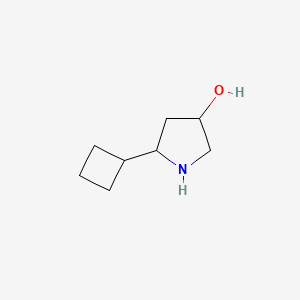
![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)

